1-(2-nitrophenyl)piperidine-4-carboxylic Acid

Vue d'ensemble

Description

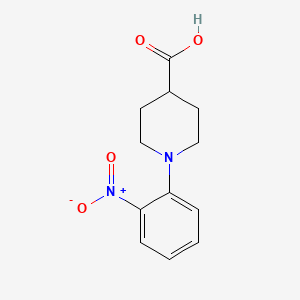

1-(2-Nitrophenyl)piperidine-4-carboxylic acid is a notable compound in organic chemistry, recognized for its unique structure and diverse applications. This compound features a piperidine ring with a carboxylic acid group and a nitro group attached to a phenyl ring, which significantly impacts its chemical behavior and utility . The presence of the nitro group introduces strong electron-withdrawing properties, affecting the compound’s reactivity and interaction with other chemical entities .

Méthodes De Préparation

The synthesis of 1-(2-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring using reagents like nitric acid and sulfuric acid under controlled conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(2-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . Major products formed from these reactions include amino derivatives and substituted piperidine compounds .

Applications De Recherche Scientifique

1-(2-Nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of bioactive molecules.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating various chemical transformations, including coupling reactions and functionalization processes.

Materials Science: Its functional groups make it a versatile building block in the synthesis of materials with specific properties.

Biological Studies: Researchers use the compound to study the effects of substituents on the reactivity and properties of piperidine derivatives.

Mécanisme D'action

The mechanism of action of 1-(2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways influenced by its functional groups. The nitro group, being a strong electron-withdrawing group, affects the compound’s reactivity and interaction with biological molecules . In pharmaceutical applications, the compound may act as an intermediate, modifying the biological activity of the final drug molecules .

Comparaison Avec Des Composés Similaires

1-(2-Nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

Isonipecotic Acid:

Piperidine Derivatives: Various piperidine derivatives with different substituents on the ring exhibit diverse biological and chemical properties.

The uniqueness of this compound lies in the presence of the nitro group, which significantly impacts its chemical behavior and utility in various applications .

Activité Biologique

1-(2-Nitrophenyl)piperidine-4-carboxylic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that include a piperidine ring, a carboxylic acid group, and a nitro group. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 250.26 g/mol. The compound's structure can be represented as follows:

This compound features a six-membered nitrogen-containing piperidine ring that is substituted at the 4th position with a carboxylic acid group and at the 2nd position of the phenyl ring with a nitro group. The presence of these functional groups enhances its chemical reactivity and biological activity.

Medicinal Chemistry Applications

This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. Research indicates that the compound may inhibit enzymes related to these conditions, although specific mechanisms of action are still under investigation. For instance, studies have shown that it can serve as a precursor for synthesizing novel piperidine derivatives with anticonvulsant properties.

Table 1: Summary of Biological Activities

| Activity Area | Findings |

|---|---|

| Neurodegenerative Diseases | Inhibitory effects on enzymes involved in neurodegeneration |

| Anticonvulsant Properties | Potential precursor for anticonvulsant derivatives |

| Material Science | Ability to form self-assembled structures with unique optical properties |

Case Studies and Research Findings

Recent studies have investigated the compound's efficacy in various biological contexts:

- Neurodegenerative Disease Research : A study published in "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory effects of this compound on enzymes implicated in neurodegenerative diseases. The results suggested promising activity, warranting further investigation into its therapeutic potential.

- Anticonvulsant Activity : In another study, the compound was utilized as a building block for synthesizing derivatives aimed at treating epilepsy. These derivatives exhibited significant anticonvulsant activity in preclinical models.

Safety and Handling Considerations

Due to the lack of comprehensive safety data on this compound, it is advisable to handle this compound with caution. General laboratory safety protocols should be followed when working with this and similar compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Isonipecotic Acid | Piperidine ring with different substituents | Lacks a nitro group; primarily studied for analgesic properties |

| 4-Piperidone | Simple piperidine derivative | Used in synthesis; lacks functional groups like nitro or carboxylic acid |

| 1-(4-Nitrophenyl)piperidine | Similar structure but para-nitro substitution | Different electronic properties due to para substitution |

Propriétés

IUPAC Name |

1-(2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(17)18/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUXTZKDCWHNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406685 | |

| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

438192-02-0 | |

| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.